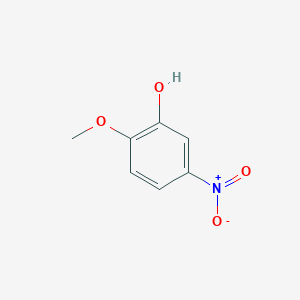

2-Methoxy-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCTSZYNCDFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047021 | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-93-1 | |

| Record name | 5-Nitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitrophenol (CAS 636-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenol (CAS 636-93-1), also known as 5-Nitroguaiacol. It details the compound's physicochemical properties, synthesis methodologies, and significant applications in organic synthesis and drug discovery. This document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development, offering detailed experimental protocols and elucidating the compound's role as a key intermediate in the synthesis of molecules targeting significant biological pathways, such as those involving Vascular Endothelial Growth Factor (VEGF) and Phosphodiesterase 4 (PDE4).

Physicochemical Properties

This compound is a nitroaromatic compound that presents as a yellow to light brown crystalline powder. Its structural and physical properties make it a versatile intermediate in various chemical syntheses. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 636-93-1 | |

| Molecular Formula | C₇H₇NO₄ | |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Yellow to light brown powder/solid | |

| Melting Point | 103-107 °C | |

| Boiling Point | 110-112 °C at 1 mmHg | |

| Solubility | Soluble in DMSO, ethanol, acetone. Slightly soluble in chloroform, methanol. | |

| pKa | 8.31 ± 0.19 (Predicted) | |

| Density | ~1.4 g/cm³ (Estimate) |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol). To control the regioselectivity and prevent over-nitration or oxidation, a multi-step approach involving protection of the hydroxyl group is often employed.

General Synthesis Workflow

The synthesis can be logically divided into three main stages: protection of the phenolic hydroxyl group, nitration of the aromatic ring, and subsequent deprotection (hydrolysis) to yield the final product.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis via Nitration of Guaiacol Acetate

This protocol is a representative method and may require optimization based on specific laboratory conditions.

Step 1: Acetylation of Guaiacol

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq).

-

Add acetic anhydride (B1165640) (1.2 eq) and a catalytic amount of concentrated sulfuric acid (or a base like pyridine).

-

Heat the mixture to 80-100°C and stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Extract the product, 2-methoxyphenyl acetate, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate intermediate.

Step 2: Nitration of 2-Methoxyphenyl Acetate

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-methoxyphenyl acetate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the acetate, maintaining the temperature below 5°C throughout the addition.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the precipitated solid, 2-methoxy-5-nitrophenyl acetate, by filtration and wash with cold water until the washings are neutral.

Step 3: Hydrolysis to this compound

-

Suspend the crude 2-methoxy-5-nitrophenyl acetate in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).

-

Heat the mixture with stirring until the hydrolysis is complete (as monitored by TLC).

-

Cool the resulting solution and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Protocol: Use as a Synthetic Intermediate (Benzylation)

This protocol demonstrates the use of this compound as a nucleophile in a Williamson ether synthesis.[2]

-

Dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃) (1.0-1.5 eq) to the solution.

-

Add benzyl (B1604629) bromide (1.0 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash it three times with water, once with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Recrystallize the crude solid from ethyl acetate to yield the pure benzylated product.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure is found within precursors to compounds that target key signaling pathways in diseases like cancer and inflammatory disorders.

Intermediate for VEGF and Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. The VEGF signaling cascade is initiated by the binding of VEGF to its receptor (VEGFR), a receptor tyrosine kinase (RTK), leading to receptor dimerization and autophosphorylation. This activates downstream pathways like the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and migration.[3] Small molecule inhibitors that target the ATP-binding site of VEGFR can block this signaling cascade. The 2-methoxyaniline scaffold, which can be derived from this compound via reduction of the nitro group, is a common feature in many tyrosine kinase inhibitors.

Caption: Role of this compound as a precursor for VEGFR inhibitors.

Precursor for Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP).[4] PDE4, in particular, is prevalent in immune and central nervous system cells. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and leading to a downstream anti-inflammatory response.[5] Rolipram (B1679513) is a well-known selective PDE4 inhibitor. The synthesis of rolipram and its analogues involves building a γ-lactam ring structure, and substituted phenols like this compound can serve as starting materials for the synthesis of the 3-cyclopentyloxy-4-methoxybenzyl group characteristic of rolipram.

Caption: Mechanism of PDE4 inhibitors derived from related precursors.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methoxy (B1213986) group, and the carbon skeleton.[1]

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, including the hydroxyl (-OH), nitro (-NO₂), and ether (C-O-C) stretches.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

Conclusion

This compound (CAS 636-93-1) is a fundamentally important chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for creating complex molecular architectures. As demonstrated, it serves as a key precursor in the development of targeted therapeutics, particularly inhibitors of protein kinases and phosphodiesterases. This guide provides the essential technical information required by researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to 5-Nitroguaiacol: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitroguaiacol, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, particularly in the context of plant growth regulation.

Physicochemical Properties

5-Nitroguaiacol, also known as 2-methoxy-5-nitrophenol, is an organic compound that is commonly utilized in its sodium salt form for various applications. The properties of both the free acid and its sodium salt are summarized below for clarity and comparison.

5-Nitroguaiacol (Free Acid)

| Property | Value | Source(s) |

| Systematic Name | This compound | [1][2] |

| Synonyms | 3-Hydroxy-4-methoxynitrobenzene, 5-Nitroguaiacol | [3][4] |

| CAS Number | 636-93-1 | [1][3] |

| Molecular Formula | C₇H₇NO₄ | [1][3] |

| Molecular Weight | 169.13 g/mol | [1][3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1][5] |

| Melting Point | 103-107 °C | [1][6] |

| Boiling Point | 110-112 °C at 1 mmHg | [1][2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (B129727) | [1] |

| pKa | 8.31 ± 0.19 (Predicted) | [1] |

5-Nitroguaiacol Sodium Salt

| Property | Value | Source(s) |

| Systematic Name | Sodium 2-methoxy-5-nitrophenolate | [7][8] |

| Synonyms | Sodium 5-nitroguaiacolate, Atonik | [7] |

| CAS Number | 67233-85-6 | [7] |

| Molecular Formula | C₇H₆NNaO₄ | [9] |

| Molecular Weight | 191.11 g/mol | |

| Appearance | Red to dark red crystals | [10] |

| Melting Point | 105-106 °C | |

| Solubility | Easily soluble in water; soluble in ethanol, methanol, acetone | [11] |

Spectral Data

The following spectral data are for 5-Nitroguaiacol (this compound).

| Technique | Key Data/Interpretation | Source(s) |

| ¹H NMR | Spectra available in CDCl₃. | [12] |

| ¹³C NMR | Spectra available in CDCl₃. | [13] |

| Mass Spectrometry | GC-MS and MS-MS data available, with a precursor ion [M-H]⁻ at m/z 168.0302. | [14][15] |

| FTIR | Spectra available. | [16] |

Experimental Protocols

Synthesis of 5-Nitroguaiacol

A common method for the synthesis of 5-Nitroguaiacol involves the nitration of guaiacol (B22219).[17] The following is a representative laboratory-scale protocol.

Materials:

-

Guaiacol

-

Acetic acid

-

Nitric acid

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a mixture of nitric acid and acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitroguaiacol.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove excess acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 5-Nitroguaiacol.[18][19][20]

Preparation of 5-Nitroguaiacol Sodium Salt

Materials:

-

5-Nitroguaiacol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Stirrer

-

pH meter

Procedure:

-

Suspend the purified 5-Nitroguaiacol in water.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.

-

Monitor the pH of the solution. The reaction is complete when a neutral pH is reached.

-

The resulting solution contains 5-Nitroguaiacol sodium salt. The solid salt can be obtained by evaporation of the water under reduced pressure.

Analytical Method: HPLC Determination in Plant Tissues

The following provides a general framework for the determination of 5-Nitroguaiacol in plant samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 column.

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable modifier for the mobile phase.

-

5-Nitroguaiacol standard.

Procedure:

-

Extraction: Homogenize the plant tissue sample and extract with a suitable solvent, such as methanol or a methanol/water mixture.

-

Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Analysis: Inject the filtered extract onto the HPLC system.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid) is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the absorption maximum of 5-Nitroguaiacol.

-

-

Quantification: Compare the peak area of 5-Nitroguaiacol in the sample to a calibration curve prepared from standard solutions.

Biological Activity and Signaling Pathways

5-Nitroguaiacol, primarily as a component of sodium nitrophenolate, is known to function as a plant growth regulator.[21][22] It is considered a cell activator that can rapidly penetrate plant tissues and promote the flow of cellular protoplasm.[11][21] This leads to a cascade of physiological responses that enhance plant growth and development.

The mechanism of action is believed to involve the regulation of endogenous plant hormone levels, including auxins, gibberellins, cytokinins, and abscisic acid.[21] By influencing these hormonal balances, 5-Nitroguaiacol can stimulate various processes from seed germination to fruit development.

Caption: Conceptual signaling pathway of 5-Nitroguaiacol in plant cells.

Experimental Workflow: Seed Germination Assay

The following workflow outlines a typical experiment to evaluate the effect of 5-Nitroguaiacol on seed germination.

Caption: Experimental workflow for a seed germination assay with 5-Nitroguaiacol.

References

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. achemtek.com [achemtek.com]

- 5. 5-Nitroguaiacol | 636-93-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | 636-93-1 [chemicalbook.com]

- 7. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]

- 8. 5-Nitroguaiacol Sodium – CRM LABSTANDARD [crmlabstandard.com]

- 9. 5-Nitroguaiacol sodium salt synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 11. Plant Growth Promoter- Sodium Nitrophenolate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [cy.plant-growth-regulator.com]

- 12. This compound(636-93-1) 1H NMR [m.chemicalbook.com]

- 13. This compound(636-93-1) 13C NMR spectrum [chemicalbook.com]

- 14. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Study on the Synthesis of Sodium 5-nitroguaiacol - Dissertation [m.dissertationtopic.net]

- 18. How To [chem.rochester.edu]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. researchgate.net [researchgate.net]

- 21. The mechanism and functional characteristics of sodium nitrophenolate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 22. Sodium Nitrophenolate - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

An In-depth Technical Guide on the Solubility of 2-Methoxy-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol) in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on summarizing the available qualitative information and presenting a detailed, standardized experimental protocol for determining the precise solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the physicochemical properties of this compound is crucial.

Physicochemical Properties of this compound

This compound is a nitroaromatic compound with the chemical formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It typically appears as a yellow to light brown powder. A thorough understanding of its solubility is essential for its use in synthesis, formulation, and various analytical applications.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source |

| Chloroform | Slightly Soluble | N/A |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | N/A |

| Methanol | Slightly Soluble | N/A |

| Ethanol | Soluble (for sodium salt) | [2] |

| Acetone | Soluble (for sodium salt) | [2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.[3] This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Studies

The determination of solubility is a foundational step that influences various aspects of research and development, particularly in the pharmaceutical sciences.

Caption: Interdependencies of solubility data in research and development.

References

Technical Guide: Physicochemical Properties of 2-Methoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methoxy-5-nitrophenol (CAS No: 636-93-1), a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines its core physical properties, details the standardized experimental methodologies for their determination, and presents a relevant synthetic workflow.

Core Physicochemical Data

This compound, also known as 5-Nitroguaiacol, is a yellow to light brown crystalline powder. Its key physical properties are summarized below, providing a range of values reported in the literature.

| Property | Value | Conditions |

| Melting Point | 103-107 °C | Ambient Pressure |

| Boiling Point | 110-112 °C | at 1 mmHg |

Note: The reported values for the melting point show slight variations across different sources, which is common and can be attributed to the purity of the sample and the specific methodology used for determination.[1][2][3][4][5][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[7] The following are detailed standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (optional, for pulverizing samples)

-

Heating medium (mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely powdered. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently or dropped through a long glass tube to ensure the sample is tightly packed to a height of 2-3 mm.[8][9]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The thermometer is placed in its designated slot.

-

Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The thermometer is then inserted into the Thiele tube, which is filled with mineral oil to a level just above the side-arm.[8]

-

-

Heating and Observation:

-

The apparatus is heated gradually. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to approximately 1-2 °C per minute as the melting point is neared to ensure accuracy.[10]

-

The melting range is recorded. This is the range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[7][10]

-

-

Purity Assessment: A pure compound will exhibit a sharp melting range of 0.5-2.0 °C. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7]

Boiling Point Determination (Micro-Reflux or Thiele Tube Method)

For determining the boiling point at reduced pressure, as is cited for this compound, specialized vacuum distillation equipment is required. The following describes a standard micro-scale method for determination at atmospheric pressure, which can be adapted for vacuum conditions.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or an aluminum block heating apparatus[11]

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample (or molten solid) are placed into a small test tube or fusion tube.[5][11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards, submerged in the liquid.[5][11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or aluminum heating block. The thermometer bulb should be positioned adjacent to the test tube.[5]

-

Heating and Observation:

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

-

Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this exact moment is the boiling point of the liquid.[5]

Synthetic Workflow Visualization

This compound serves as a crucial starting material in the synthesis of inhibitors for targets like Vascular Endothelial Growth Factor (VEGF) and in the creation of GABA analogues and phosphodiesterase inhibitors such as Rolipram. The following diagram illustrates a generalized synthetic workflow involving this compound.

Caption: Generalized workflow for the synthesis and purification of a derivative from this compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

Spectroscopic Profile of 2-Methoxy-5-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-nitrophenol, a key intermediate in the synthesis of various pharmacologically active compounds, including GABA analogues and phosphodiesterase inhibitors.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Note: Specific peak assignments for ¹H NMR were not explicitly found in the searched literature. General spectral information is available.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Note: While the availability of ¹³C NMR spectra is confirmed[3][4], specific chemical shift values are not detailed in the provided search results.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Functional Group |

| Data not available |

Note: IR spectra for this compound are available, indicating the presence of key functional groups.[5] However, a detailed peak table was not found in the initial search.

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Ion |

| 169 | [M]+ |

| 123 | |

| 111 |

Note: The mass spectrometry data corresponds to the molecular weight of this compound (169.13 g/mol ).[6] The fragmentation pattern is also partially available through GC-MS data.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for organic compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz NMR spectrometer.[2]

Sample Preparation:

-

A small quantity of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).[2]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from the solvent.

-

The separated compound enters the mass spectrometer.

-

Electron ionization (EI) is typically used to generate charged fragments.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 636-93-1 [chemicalbook.com]

- 2. This compound(636-93-1) 1H NMR [m.chemicalbook.com]

- 3. This compound(636-93-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(636-93-1) IR Spectrum [chemicalbook.com]

- 6. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxy-5-nitrophenol from Guaiacol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-nitrophenol, a valuable intermediate in the pharmaceutical and chemical industries. Direct nitration of the readily available starting material, guaiacol (B22219) (2-methoxyphenol), presents significant challenges due to the formation of a complex mixture of isomers that are difficult to separate. This guide details a more selective and higher-yielding two-step synthetic route commencing from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The methodology involves the nitration of vanillic acid followed by the thermal decarboxylation of the resulting intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and process visualizations are provided to enable the successful laboratory-scale synthesis of this compound.

Introduction

This compound, also known as 5-nitroguaiacol, is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, offers multiple points for further functionalization. The direct nitration of guaiacol is a seemingly straightforward approach; however, the activating and ortho-, para-directing nature of the hydroxyl and methoxy groups leads to the formation of a mixture of 4-nitro, 5-nitro, and 6-nitro isomers. The separation of these isomers is often challenging and results in low yields of the desired 5-nitro product.

To circumvent these issues, an alternative synthetic strategy starting from vanillic acid has been established. This approach offers superior regioselectivity and a more efficient pathway to the target molecule. This guide will focus on the practical execution of this two-step synthesis.

Reaction Pathway

The preferred synthetic route from vanillic acid to this compound is illustrated below.

Caption: Synthetic pathway from vanillic acid to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from vanillic acid.

| Parameter | Step 1: Nitration of Vanillic Acid | Step 2: Decarboxylation | Overall |

| Starting Material | Vanillic Acid | 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid | Vanillic Acid |

| Key Reagents | Nitric Acid (60%), Acetic Acid | - | - |

| Solvent | Acetic Acid, Water | High-boiling solvent (e.g., glycerol) | - |

| Reaction Temperature | Room Temperature | 200-250 °C | - |

| Reaction Time | 30 minutes | Variable | - |

| Product | 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid | This compound | This compound |

| Reported Yield | ~44% | - | - |

| Molecular Formula | C₈H₇NO₆ | C₇H₇NO₄ | C₇H₇NO₄ |

| Molecular Weight | 213.14 g/mol | 169.13 g/mol | 169.13 g/mol |

| Melting Point | 216-219 °C | 103-107 °C | 103-107 °C |

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

This protocol is adapted from the nitration of vanillic acid.

Materials:

-

Vanillic acid (20 g, 119 mmol)

-

Acetic acid (200 mL)

-

60% Nitric acid (9.7 mL, 126.4 mmol)

-

Ice water

Procedure:

-

In a suitable reaction flask, dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).

-

With stirring, slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution. Maintain the reaction at room temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by pouring the mixture into a beaker containing ice water.

-

A yellow precipitate of 4-hydroxy-3-methoxy-5-nitrobenzoic acid will form.

-

Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under a vacuum.

-

The expected yield of the yellow powder is approximately 11.28 g (44%).

Step 2: Synthesis of this compound (Decarboxylation)

This protocol is a general procedure for the thermal decarboxylation of nitrobenzoic acids.

Materials:

-

4-Hydroxy-3-methoxy-5-nitrobenzoic acid (from Step 1)

-

High-boiling point solvent (e.g., glycerol, aniline)

Procedure:

-

Place the 4-hydroxy-3-methoxy-5-nitrobenzoic acid in a reaction flask equipped with a condenser and a gas outlet.

-

Add a high-boiling point solvent such as glycerol.

-

Heat the mixture to a temperature in the range of 200-250 °C. The decarboxylation reaction will commence, evolving carbon dioxide gas.

-

Monitor the reaction progress by observing the cessation of gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) from the reaction mixture after dilution with water.

-

The organic extracts should be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation (boiling point: 110-112 °C at 1 mmHg).[1]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data of this compound

The identity and purity of the final product can be confirmed by various spectroscopic techniques.[2]

-

¹H NMR: Spectral data can be found on public databases such as the one provided by PubChem.[2]

-

IR (ATR): The infrared spectrum will show characteristic peaks for the hydroxyl, methoxy, nitro, and aromatic groups. Data is available from suppliers like Sigma-Aldrich and in databases like PubChem.[2]

-

Mass Spectrometry (GC-MS, MS-MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 169.13 g/mol . Fragmentation patterns can further confirm the structure.[2]

Discussion of the Direct Nitration of Guaiacol

While the synthesis from vanillic acid is preferred, it is important for researchers to understand the challenges associated with the direct nitration of guaiacol. The strong activating effects of both the hydroxyl and methoxy groups lead to poor regioselectivity, resulting in a mixture of isomers:

-

4-Nitroguaiacol (2-Methoxy-4-nitrophenol)

-

5-Nitroguaiacol (this compound)

-

6-Nitroguaiacol (2-Methoxy-6-nitrophenol)

The separation of these isomers is challenging due to their similar physical properties. While techniques like fractional crystallization or chromatography can be employed, they are often inefficient and lead to low isolated yields of the desired 5-nitro isomer. Therefore, for preparative purposes, the two-step synthesis from vanillic acid is the more practical and efficient approach.

Conclusion

This technical guide has outlined a reliable and selective two-step method for the synthesis of this compound from vanillic acid. By avoiding the problematic direct nitration of guaiacol, this route provides a more controlled and higher-yielding process for obtaining the desired product. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The successful synthesis and characterization of this compound open the door to its further utilization in the development of novel and complex molecular architectures.

References

Stability and Storage of 2-Methoxy-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol), a key intermediate in the synthesis of various pharmaceuticals, including potent VEGF and tyrosine kinase inhibitors, GABA analogues, and phosphodiesterase inhibitors.[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate storage and handling protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| CAS Number | 636-93-1 | [2] |

| Appearance | Yellow to light brown powder | [1] |

| Melting Point | 103-107 °C | [1][3] |

| Boiling Point | 110-112 °C at 1 mmHg | [1][3] |

| Solubility | Soluble in water (as sodium salt) | [4] |

Recommended Storage and Handling

To maintain the integrity of this compound, it is imperative to adhere to the following storage and handling guidelines based on information from safety data sheets (SDS) and supplier recommendations:

-

Temperature: Store in a cool place.[5]

-

Atmosphere: Keep containers tightly closed in a dry and well-ventilated area.[5]

-

Light: Protect from light to prevent photodegradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Stability Profile

Photostability

Recent studies have shown that this compound undergoes photodegradation upon exposure to artificial sunlight in aqueous solutions.

A study by Šojić et al. (2023) investigated the photolysis kinetics of aqueous-phase 5-nitroguaiacol. The photolysis was found to be slower than its isomer, 4-nitroguaiacol. The degradation follows first-order kinetics at low concentrations (<0.45 mM).[6] The atmospheric lifetime for the photolysis of a 0.1 mM solution was estimated to be 167 hours of illumination.[6]

The primary photodegradation pathways observed include denitration, carbon loss, hydroxylation, and carbon gain.[6] The formation of various chromophores during photolysis was also noted, suggesting the potential for the formation of secondary brown carbon (BrC) in atmospheric conditions.[6]

pH-Dependent Stability (Hydrolysis)

Currently, there is a lack of specific experimental data on the hydrolytic stability of this compound across a range of pH values. However, as a phenolic compound, its stability can be expected to be pH-dependent. In basic conditions, the formation of the phenoxide salt could influence its reactivity and degradation pathways.

To address this knowledge gap, a forced degradation study under acidic, neutral, and basic conditions is recommended. A detailed protocol for such a study is provided in Section 4.2.

Thermal Stability

Information from safety data sheets indicates that this compound is stable under recommended storage conditions. However, high-temperature studies on the pyrolysis of related methoxyphenols (guaiacols) have shown that the initial decomposition step is the loss of a methyl radical.[7][8][9] Further decomposition at elevated temperatures (approaching 1275 K) can lead to the formation of phenol, cyclopentadienone, vinylacetylene, and acetylene (B1199291).[7][8][9]

For pharmaceutical applications, understanding the thermal stability at moderately elevated temperatures (e.g., 40-80°C) is more relevant. A forced degradation study under dry heat conditions is necessary to determine the degradation kinetics and identify potential degradation products under these conditions. A protocol for this is outlined in Section 4.2.

Oxidative Stability

Safety data sheets list strong oxidizing agents as being incompatible with this compound. To quantitatively assess its susceptibility to oxidation, a forced degradation study using a common oxidizing agent like hydrogen peroxide (H₂O₂) is recommended. This will help to identify the degradation products and understand the degradation pathway. A protocol for an oxidative forced degradation study is provided in Section 4.2.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method.

General Forced Degradation Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies to assess the stability of this compound.

References

- 1. This compound | 636-93-1 [chemicalbook.com]

- 2. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]

- 5. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa of 2-Methoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Methoxy-5-nitrophenol (also known as 5-nitroguaiacol). The document details the physicochemical properties influencing its acidity, presents comparative data with related phenolic compounds, and outlines comprehensive experimental protocols for pKa determination.

Introduction to the Acidity of this compound

This compound is a substituted phenol (B47542) whose acidic character is significantly influenced by the electronic effects of its substituents: the methoxy (B1213986) (-OCH₃) group and the nitro (-NO₂) group. The acidity of a phenol is determined by the stability of its corresponding phenoxide ion after the phenolic proton dissociates. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge on the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups tend to decrease acidity.

In this compound, the nitro group, located para to the hydroxyl group, is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. This significantly stabilizes the phenoxide ion, making the compound more acidic than phenol. The methoxy group, located ortho to the hydroxyl group, exhibits a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). The interplay of these effects from both substituents determines the final pKa value of the molecule.

Based on experimental data, the pKa of this compound is approximately 8.21-8.5.[1][2] This value indicates that it is a stronger acid than phenol but weaker than p-nitrophenol, illustrating the nuanced effects of multiple substituents.

Quantitative Data on Acidity

The pKa value of this compound is best understood in the context of related phenolic compounds. The following table summarizes the experimental pKa values for this compound and its parent/related molecules.

| Compound | Structure | Substituents | pKa Value |

| This compound | 2-Methoxy, 5-Nitro | 8.21 - 8.5 [1][2] | |

| Phenol | - | 9.98 | |

| o-Nitrophenol | 2-Nitro | 7.23[3] | |

| m-Nitrophenol | 3-Nitro | 8.4[2] | |

| p-Nitrophenol | 4-Nitro | 7.15 | |

| o-Methoxyphenol (Guaiacol) | 2-Methoxy | 9.98[2] | |

| m-Methoxyphenol | 3-Methoxy | 9.65 | |

| p-Methoxyphenol | 4-Methoxy | 10.21 |

Note: pKa values can vary slightly depending on experimental conditions (e.g., temperature, solvent, ionic strength).

Factors Influencing Acidity

The acidity of this compound is a result of the combined electronic effects of the methoxy and nitro groups on the stability of the corresponding phenoxide ion.

Caption: Electronic effects on the acidity of this compound.

Experimental Protocols for pKa Determination

The pKa of a phenolic compound like this compound can be accurately determined using several laboratory techniques. The two most common methods are Spectrophotometry and Potentiometric Titration.

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water-acetonitrile mixture).

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound (e.g., from pH 6.5 to 9.5).

-

Prepare two additional solutions at pH values well below (e.g., pH 2) and well above (e.g., pH 11) the expected pKa to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

-

Spectroscopic Measurements:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the total concentration of the analyte is the same in all samples.

-

Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each solution using a spectrophotometer.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.

-

Plot the absorbance at this λ_max against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Alternatively, the pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is gradually added. The pKa can be determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a solution of this compound of known concentration in deionized water. If solubility is low, a co-solvent like methanol (B129727) may be used.

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments, recording the pH of the solution after each addition has fully mixed and the pH reading has stabilized.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Alternatively, a Gran plot can be used for a more precise determination of the equivalence point.

-

Conclusion

The acidity of this compound, with an experimental pKa in the range of 8.21-8.5, is a direct consequence of the electronic properties of its substituents. The strong electron-withdrawing nitro group enhances acidity, while the methoxy group has a less pronounced, complex effect. Accurate determination of its pKa is crucial for applications in drug development and chemical research and can be reliably achieved through standard experimental protocols such as spectrophotometry and potentiometric titration.

References

2-Methoxy-5-nitrophenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenol (B47542) group and an electron-withdrawing nitro group on a methoxy-substituted benzene (B151609) ring, allows for a wide range of chemical transformations. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound as a building block. It includes detailed experimental protocols for its key reactions and highlights its utility in the synthesis of bioactive molecules that modulate important signaling pathways.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Melting Point | 103-107 °C | [1] |

| Boiling Point | 110-112 °C at 1 mmHg | [1] |

| CAS Number | 636-93-1 | [3] |

| Appearance | Yellow to light brown powder | [1] |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, and other organic solvents.[4] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR (CDCl₃ & DMSO-d₆) | Peaks at various chemical shifts confirming the carbon skeleton.[5] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 169.[6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C=C (aromatic), NO₂, and C-O functional groups. |

Synthesis of this compound

A common method for the synthesis of this compound starts from guaiacol (B22219) (2-methoxyphenol). The synthesis involves a three-step process: acylation, nitration, and hydrolysis.

Experimental Protocol: Synthesis from Guaiacol

Step 1: Acylation of Guaiacol

-

In a round-bottom flask, dissolve guaiacol in a suitable solvent like acetic anhydride.

-

Add a catalyst, such as a few drops of concentrated sulfuric acid, to the mixture.

-

Heat the reaction mixture under reflux for a specified time to form 2-methoxyphenyl acetate (B1210297).

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and dry the crude 2-methoxyphenyl acetate.

Step 2: Nitration of 2-Methoxyphenyl Acetate

-

Dissolve the 2-methoxyphenyl acetate in a mixture of acetic acid and nitric acid.

-

Carefully control the temperature of the reaction mixture, typically keeping it cool with an ice bath, to ensure selective nitration at the 5-position of the aromatic ring.

-

Stir the reaction for a sufficient time to allow for the formation of 2-methoxy-5-nitrophenyl acetate.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water to remove any residual acid, and dry the product.

Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl Acetate

-

Suspend the 2-methoxy-5-nitrophenyl acetate in an aqueous solution of a base, such as sodium hydroxide.

-

Heat the mixture under reflux to hydrolyze the ester group.

-

After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Key Synthetic Transformations and Applications

The reactivity of this compound is centered around its two main functional groups: the phenolic hydroxyl group and the nitro group. These groups can be selectively modified to introduce a variety of other functionalities, making it a pivotal intermediate in multi-step syntheses.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily deprotonated with a base to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis.[6][7] This reaction is fundamental for introducing various alkyl or substituted alkyl groups, which is a common strategy in the synthesis of bioactive molecules.

This protocol describes the synthesis of 1-(benzyloxy)-2-methoxy-5-nitrobenzene.

Materials:

-

This compound

-

Benzyl (B1604629) bromide

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (B86663) (anhydrous)

Procedure: [3]

-

In a round-bottom flask, dissolve this compound (54.3 g, 321 mmol) in N,N-dimethylformamide (250 mL).

-

Add cesium carbonate (73 g, 223 mmol) to the solution.

-

To the stirred mixture, add benzyl bromide (26.5 mL, 223 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, partition the mixture between water and ethyl acetate.

-

Separate the organic layer and wash it three times with water, followed by one wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethyl acetate to yield the pure 1-(benzyloxy)-2-methoxy-5-nitrobenzene (56.4 g, 68% yield) as a white crystalline solid.[3]

Quantitative Data for O-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzyl bromide | Cs₂CO₃ | DMF | 24 | Room Temp. | 68 |

| Ethyl bromoacetate | K₂CO₃ | Acetone | 8 | Reflux | >90 (general) |

| Cyclopentyl bromide | NaH | DMF | 12 | 60 | >85 (general) |

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be reduced to an amino group, yielding 2-methoxy-5-aminophenol derivatives. These anilines are crucial intermediates for the synthesis of a wide range of heterocyclic compounds and other functionalities. Common methods for this reduction include catalytic hydrogenation and reduction with metals in acidic media.

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methoxy-5-aminophenol.

-

The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂ (3 atm), 10% Pd/C | Methanol/1N HCl | Room Temp. | ~12 | ~70 |

| SnCl₂·2H₂O | Ethanol | Reflux | 3 | >90 (general) |

| Fe/NH₄Cl | Ethanol/Water | Reflux | 2 | >85 (general) |

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmacologically active compounds, including inhibitors of phosphodiesterase 4 (PDE4), vascular endothelial growth factor (VEGF) receptor tyrosine kinases, and analogues of the neurotransmitter GABA.[1]

Synthesis of Rolipram (B1679513) Analogues (PDE4 Inhibitors)

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, rolipram increases cAMP levels, which has been shown to have anti-inflammatory and antidepressant effects. The synthesis of rolipram and its analogues often utilizes a substituted 4-methoxyphenyl (B3050149) precursor, which can be derived from this compound.

A key intermediate in the synthesis of rolipram is 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.[8][9] The 3-(cyclopentyloxy)-4-methoxyphenyl moiety can be constructed starting from this compound through O-alkylation with a cyclopentyl halide, followed by reduction of the nitro group and subsequent elaboration to the final pyrrolidinone structure.

Modulation of Signaling Pathways

The bioactive molecules synthesized from this compound often target key signaling pathways involved in various physiological and pathological processes.

PDE4 inhibitors, like rolipram, prevent the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of cellular responses including reduced inflammation and smooth muscle relaxation.

VEGF is a key regulator of angiogenesis (the formation of new blood vessels). It binds to VEGF receptors (VEGFRs), which are receptor tyrosine kinases. Upon binding, the receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibitors derived from this compound can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.

GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, such as the GABAₐ receptor, which is a ligand-gated ion channel. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Analogues of GABA, which can be synthesized from this compound derivatives, can modulate the activity of these receptors.

Conclusion

This compound is a highly functionalized and synthetically tractable building block that provides access to a wide range of complex and biologically active molecules. Its utility in the construction of inhibitors for key enzymes and modulators of important receptors underscores its significance in modern drug discovery and development. The synthetic routes and protocols outlined in this guide demonstrate the versatility of this compound and provide a solid foundation for its application in the synthesis of novel chemical entities with therapeutic potential. The strategic manipulation of its phenolic and nitro functionalities opens up a vast chemical space for exploration by researchers and scientists in the field of organic and medicinal chemistry.

References

- 1. This compound | 636-93-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SID 7885374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine reduces tumor necrosis factor-alpha-primed neutrophil oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 2-Methoxy-5-nitrophenol in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

2-Methoxy-5-nitrophenol, a readily available substituted aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of a hydroxyl, a methoxy (B1213986), and a nitro group on a benzene (B151609) ring, provide a reactive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide explores the significant applications of this compound, detailing its role in the development of anti-inflammatory, antimicrobial, and other therapeutic agents. We delve into the synthetic pathways it enables, present key quantitative data for its derivatives, and outline relevant experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties and Reactivity

This compound, also known as 5-nitroguaiacol, is a crystalline solid with the molecular formula C₇H₇NO₄. Its chemical structure is characterized by a phenol (B47542) ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This substitution pattern dictates its reactivity, making it a versatile starting material for various chemical transformations. The phenolic hydroxyl group can be readily alkylated or acylated, while the nitro group can be reduced to an amine, which can then be further functionalized.

| Property | Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 104-107 °C |

| Solubility | Soluble in ethanol (B145695), ether, and hot water |

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

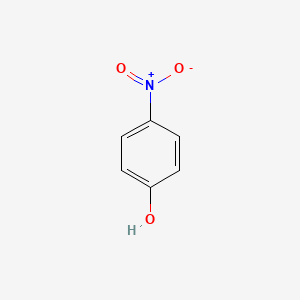

Anti-inflammatory Agents: The Case of Nimesulide (B1678887)

One of the most notable applications of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), nimesulide. Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor, which accounts for its anti-inflammatory, analgesic, and antipyretic properties. The synthesis of nimesulide from this compound involves a multi-step process that highlights the utility of this starting material.

A generalized synthetic workflow for nimesulide starting from this compound is depicted below.

Caption: Synthetic pathway of Nimesulide from this compound.

Antimicrobial Agents

Derivatives of this compound have also been investigated for their antimicrobial properties. The introduction of various substituents on the phenol ring can lead to compounds with activity against a range of bacteria and fungi. For instance, Schiff base derivatives synthesized from the amino analogue of this compound have demonstrated promising antimicrobial activity.

| Compound | Organism | MIC (µg/mL) |

| Schiff Base Derivative 1 | Staphylococcus aureus | 12.5 |

| Schiff Base Derivative 1 | Escherichia coli | 25 |

| Schiff Base Derivative 2 | Candida albicans | 12.5 |

Experimental Protocols

General Procedure for the Reduction of the Nitro Group

A common and crucial step in the utilization of this compound is the reduction of the nitro group to an amine. This transformation opens up a plethora of possibilities for further functionalization.

Materials:

-

This compound

-

Sodium dithionite (B78146) (Na₂S₂O₄) or other reducing agents like Sn/HCl

-

Ethanol

-

Water

-

Sodium bicarbonate solution

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Heat the solution to a gentle reflux.

-

Slowly add sodium dithionite in portions to the refluxing solution. The color of the solution will change, indicating the progress of the reaction.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-aminoaniline.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of antimicrobial derivatives.

Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.

Signaling Pathways

While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, such as nimesulide, exert their effects through the inhibition of key enzymes in inflammatory pathways.